- One-pot alkoxylation of phenols with urea and 1,2-glycols, Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173

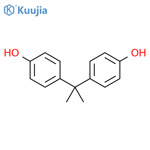

Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)

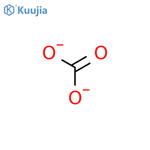

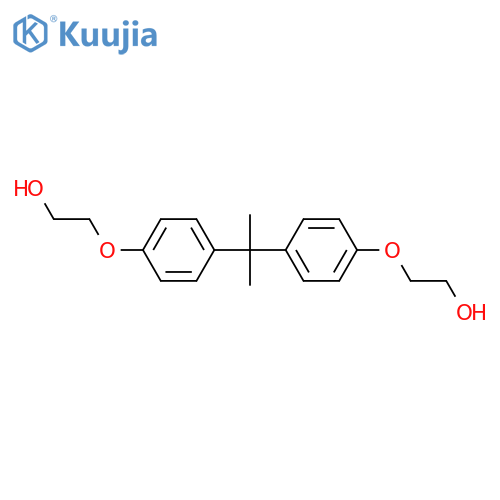

901-44-0 structure

Nome del prodotto:Bisphenol A Bis(2-hydroxyethyl) Ether

Bisphenol A Bis(2-hydroxyethyl) Ether Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-

- Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-

- 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol

- 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)

- 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane

- 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)

- Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)

- 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane

- 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)

- 1,4-Di-(β-hydroxyethyl)bisphenol A

- 2,2-Bis(4-β-hydroxyethoxyphenyl)propane

- 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane

- 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane

- 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane

- 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol

- 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane

- 4,4′-Bis(hydroxyethyl)bisphenol A

- AE 2

- AE 2 (diol)

- BA 2

- BA 2 Glycol

- Bisphenol A bis(2-hydroxyethyl) ether

- Bisphenol A bis(β-hydroxyethyl) ether

- Bisphenol A ethylene oxide adduct (1:2)

- Bisphenol A-ethylene oxide 1:2 mol adduct

- Bisphenol A-ethylene oxide adduct

- BPE 20

- BSA 20

- Dianol 22

- Diethoxy bisphenol A

- Diethoxylated bisphenol A

- Ethylene oxide-bisphenol A (2:1) adduct

- Himer BPE 20

- Koremul BSA 20

- Newpol BPE 20

- Newpol BPE 20T

- NSC 60933

- Simulsol BPLE

- Bisphenol A Bis(2-hydroxyethyl) Ether

-

- Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3

- Chiave InChI: UUAGPGQUHZVJBQ-UHFFFAOYSA-N

- Sorrisi: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 316.16745924g/mol

- Massa monoisotopica: 316.16745924g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 23

- Conta legami ruotabili: 8

- Complessità: 285

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: 3.3

- Carica superficiale: 0

- Superficie polare topologica: 58.9Ų

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.135

- Punto di fusione: 112 ºC

- Punto di ebollizione: 495 ºC

- Punto di infiammabilità: 253 ºC

- Solubilità: Non determinato

Bisphenol A Bis(2-hydroxyethyl) Ether Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B398130-500mg |

Bisphenol A Bis(2-hydroxyethyl) Ether |

901-44-0 | 500mg |

$ 1235.00 | 2023-04-18 | ||

| A2B Chem LLC | AD03676-50mg |

4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |

901-44-0 | 50mg |

$286.00 | 2024-05-20 | ||

| TRC | B398130-50mg |

Bisphenol A Bis(2-hydroxyethyl) Ether |

901-44-0 | 50mg |

$ 170.00 | 2023-04-18 | ||

| TRC | B398130-250mg |

Bisphenol A Bis(2-hydroxyethyl) Ether |

901-44-0 | 250mg |

$ 684.00 | 2023-04-18 | ||

| A2B Chem LLC | AD03676-500mg |

4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |

901-44-0 | 500mg |

$1320.00 | 2024-05-20 | ||

| A2B Chem LLC | AD03676-250mg |

4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |

901-44-0 | 250mg |

$786.00 | 2024-05-20 |

Bisphenol A Bis(2-hydroxyethyl) Ether Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Urea Catalysts: Sodium carbonate , Zinc oxide (ZnO) ; rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C

Riferimento

Metodo di produzione 2

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Sodium carbonate ; 20 min, 180 °C

1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt

1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt

Riferimento

- Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials, Huaxue, 2007, 65(4), 367-376

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; rt → 140 °C; 5 h, 140 °C

Riferimento

- Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties, Materials Chemistry Frontiers, 2022, 6(4), 503-511

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium iodide ; 1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C

Riferimento

- Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups, Journal of Applied Polymer Science, 2012, 126(5), 1650-1663

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium phenoxide ; rt → 250 °C; 250 °C → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067

Metodo di produzione 7

Metodo di produzione 8

Metodo di produzione 9

Metodo di produzione 10

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Potassium carbonate ; 1 h, 200 °C; 200 °C → 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C

Riferimento

- Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications, RSC Advances, 2016, 6(37), 31462-31469

Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials

- Bisphenol A

- POLY(BISPHENOL A CARBONATE)

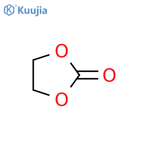

- Ethylene Carbonate

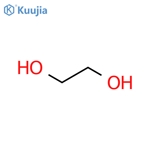

- Ethylene Glycol, Dehydrated

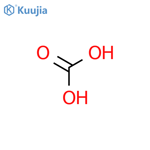

- Carbonic acid

Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products

Bisphenol A Bis(2-hydroxyethyl) Ether Letteratura correlata

-

1. Novel multifunctional dental bonding agent for class-V restorations to inhibit periodontal biofilmsLin Wang,Chunyan Li,Michael D. Weir,Ke Zhang,Yanmin Zhou,Hockin H. K. Xu,Mark A. Reynolds RSC Adv. 2017 7 29004

-

Chien-Chih Lin,Sheng-Hao Hsu,Yuan-Ling Chang,Wei-Fang Su J. Mater. Chem. 2010 20 3084

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv. 2020 2 2422

-

Hui-Wang Cui,Jin-Ting Jiu,Shijo Nagao,Tohru Sugahara,Katsuaki Suganuma,Hiroshi Uchida,Kurt A. Schroder RSC Adv. 2014 4 15914

-

5. Formation of hierarchical silica nanochannels through nanoimprint lithographyNicholas R. Hendricks,James J. Watkins,Kenneth R. Carter J. Mater. Chem. 2011 21 14213

901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether) Prodotti correlati

- 133073-81-1(1-(Tert-Butyl)-3-ethoxybenzene)

- 2171999-89-4(3,7-dioxa-10-azatricyclo3.3.3.0,1,5undecane hydrochloride)

- 1018053-30-9(3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid)

- 1546503-21-2(1,2,3-Benzoxadiazole-7-carboxylic acid)

- 932334-12-8(1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)

- 1380573-85-2(3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde)

- 2228154-32-1(tert-butyl N-3-amino-2-(5-nitrofuran-2-yl)propylcarbamate)

- 2227869-12-5((1R)-3-amino-1-(3-methyl-4-nitrophenyl)propan-1-ol)

- 2757960-06-6(1-(Methoxymethyl)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid)

- 256229-11-5(3-(Nitromethyl)isochroman)

Fornitori consigliati

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso